Structural Differentiation: Ester vs. Amide Linkage
The target compound contains a free pyrrolidine secondary amine (position 1) because the chloroacetyl group is attached as an ester to the 3-hydroxymethyl substituent rather than as an amide to the ring nitrogen [1]. In contrast, 1-(chloroacetyl)pyrrolidine (CAS 20266-00-6) caps the pyrrolidine nitrogen with a chloroacetyl amide, rendering the nitrogen unavailable for further derivatization without a deprotection step . This allows 3-pyrrolidinylmethyl 2-chloroacetate hydrochloride to serve as a dual-functional intermediate: the free amine can undergo alkylation, acylation, or reductive amination independently, while the chloroacetate ester can participate in nucleophilic displacement reactions [1]. The amide analog has a molecular weight of 147.60 g/mol (free base) compared to 214.09 g/mol for the target hydrochloride salt; the 45% mass difference reflects the additional hydroxymethyl linker and the hydrochloride counterion that enhances crystallinity and handling .
| Evidence Dimension | Molecular architecture and functional group availability |
|---|---|
| Target Compound Data | MW 214.09 g/mol (HCl salt); free pyrrolidine NH; chloroacetyl ester at 3-CH₂–O– |
| Comparator Or Baseline | 1-(Chloroacetyl)pyrrolidine: MW 147.60 g/mol; pyrrolidine N capped as chloroacetyl amide; no free NH |
| Quantified Difference | Presence vs. absence of free secondary amine for derivatization; ~45% higher MW for target compound |
| Conditions | Structural analysis by IUPAC nomenclature and molecular formula (C₇H₁₃Cl₂NO₂ vs. C₆H₁₀ClNO) |
Why This Matters
For multi-step syntheses requiring orthogonal functionalization of the pyrrolidine nitrogen and the chloroacetyl ester, the target compound eliminates a deprotection step that would otherwise be required with N-capped analogs, reducing synthetic step count and improving overall yield.
- [1] ChemBase. pyrrolidin-3-ylmethyl 2-chloroacetate hydrochloride – IUPAC Name and Structure. URL: http://en.chembase.cn/molecule-45660.html View Source
